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Introduction
Planar lipid bilayers (PLBs) serve as a powerful in vitro model system for studying the

biophysical properties of biological membranes and the function of embedded ion channels and

other membrane proteins. Asolectin, a crude extract of soybean phospholipids, is a commonly

used and cost-effective lipid mixture for forming stable and functional PLBs. Its composition,

rich in unsaturated fatty acids, provides the necessary fluidity for successful protein

reconstitution and mimics the complexity of natural cell membranes.[1]

These application notes provide detailed protocols for the formation of planar lipid bilayers

using asolectin, reconstitution of ion channels, and the characterization of their electrical

properties.
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Material/Reagent Specifications Vendor (Example)

Asolectin (from soybean) Type IV-S, ≥95% phospholipids Sigma-Aldrich

n-Decane ≥99%, anhydrous Sigma-Aldrich

Chloroform ACS reagent, ≥99.8% Fisher Scientific

Ethanol 200 proof, absolute Decon Labs

Electrolyte Solution (e.g., KCl)
ACS reagent, for molecular

biology
Sigma-Aldrich

Buffer (e.g., HEPES, Tris) Molecular biology grade Sigma-Aldrich

Purified Ion Channel or

Proteoliposomes
- -

Planar Lipid Bilayer

Workstation

Includes bilayer cup and

chamber, electrodes,

headstage, and amplifier

Warner Instruments, Nanion

Technologies

Oscilloscope Tektronix

Magnetic Stirrer and Stir Bars VWR

Glass Syringes and Vials Hamilton, Wheaton

Experimental Protocols
Protocol 1: Preparation of Asolectin Solution
This protocol describes the preparation of the asolectin solution used for "painting" the planar

lipid bilayer.

1. Asolectin Purification (Optional but Recommended):

Dissolve 10 g of asolectin powder in 30 mL of chloroform in a glass beaker.

While stirring, slowly add 180 mL of ice-cold acetone.

Continue stirring the suspension for 2 hours at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b169854?utm_src=pdf-body
https://www.benchchem.com/product/b169854?utm_src=pdf-body
https://www.benchchem.com/product/b169854?utm_src=pdf-body
https://www.benchchem.com/product/b169854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the phospholipids to precipitate overnight at 4°C.

Carefully decant and discard the supernatant.

Dry the resulting phospholipid pellet under a gentle stream of nitrogen gas until a waxy solid

is formed.

Store the purified asolectin under argon or nitrogen at -20°C.

2. Preparation of Asolectin Painting Solution:

Dissolve the purified asolectin in n-decane to a final concentration of 20-30 mg/mL.

Gently vortex or sonicate briefly in a bath sonicator to ensure complete dissolution. The

resulting solution should be clear and slightly viscous.

Store the painting solution in a tightly sealed glass vial at -20°C. Before use, warm the

solution to room temperature.

Protocol 2: Formation of the Planar Lipid Bilayer
This protocol details the "painted" bilayer method for forming a stable PLB.

1. Chamber Assembly and Preparation:

Clean the bilayer cup and chamber thoroughly with ethanol, followed by copious rinsing with

deionized water. Ensure all components are completely dry.

Assemble the bilayer workstation, placing the cup within the chamber.

Fill the trans (outer) and cis (inner) chambers with the desired electrolyte solution (e.g., 150

mM KCl, 10 mM HEPES, pH 7.4). Ensure the solution level is equal in both chambers and

above the aperture in the cup.

Insert Ag/AgCl electrodes into both chambers.

2. Painting the Bilayer:
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Using a fine-tipped paintbrush, glass rod, or a disposable plastic tip, carefully apply a small

amount of the asolectin/n-decane solution over the aperture in the bilayer cup.

The initial application will form a thick lipid film across the aperture.

3. Monitoring Bilayer Formation:

Monitor the formation of the bilayer by measuring the electrical capacitance across the

membrane. This is a critical quality control step.

Apply a small triangular wave voltage (e.g., 10-20 mV at 1 kHz) across the membrane and

observe the resulting current on an oscilloscope.

As the thick lipid film thins and a bilayer forms, the capacitance will increase and then

stabilize. A stable asolectin bilayer should have a specific capacitance of approximately 0.4-

0.8 µF/cm².

The bilayer should also exhibit high electrical resistance (gigaohm range). A good quality

bilayer will have a resistance greater than 10 GΩ.

A fully formed bilayer will appear black when observed under reflected light, hence the term

"black lipid membrane".

Protocol 3: Reconstitution of Ion Channels
This protocol describes the incorporation of purified ion channels or proteoliposomes into the

pre-formed asolectin bilayer.

1. Preparation of Protein/Vesicles:

If using purified protein, dilute it to a working concentration in a suitable buffer containing a

low concentration of a mild detergent (e.g., Triton X-100, CHAPS).

If using proteoliposomes, prepare them by incorporating the purified protein into asolectin or

other desired lipid vesicles.

2. Channel Incorporation:
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Once a stable asolectin bilayer is formed, add a small aliquot (1-5 µL) of the purified protein

solution or proteoliposome suspension to the cis chamber.

Gently stir the solution in the cis chamber with a small magnetic stir bar to facilitate the

fusion of vesicles or insertion of the protein into the bilayer.

Monitor the current across the membrane at a constant holding potential (e.g., +50 mV or

+100 mV).

The successful incorporation of an ion channel will be observed as discrete, step-like

increases in the current, corresponding to the opening of individual channels.

3. Single-Channel Recording:

Once single-channel events are observed, stop the stirring.

Record the single-channel currents at various holding potentials to determine the channel's

conductance and gating properties (e.g., open probability, mean open time).

Data Presentation
The following tables summarize typical quantitative data obtained from asolectin and other

similar planar lipid bilayers.

Table 1: Electrical Properties of Asolectin Planar Lipid Bilayers

Parameter Typical Value Range Conditions

Specific Capacitance 0.4 - 0.8 µF/cm²
100-150 mM KCl, room

temperature

Membrane Resistance > 10 GΩ Channel-free bilayer

Breakdown Voltage 150 - 300 mV
Varies with lipid composition

and solvent

Table 2: Single-Channel Properties of Reconstituted Ion Channels in Artificial Bilayers
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Ion Channel

Single-
Channel
Conductance
(pS)

Electrolyte
Solution

Open
Probability
(Po)

Mean Open
Time (ms)

KcsA (Potassium

Channel)
~100 - 150

100-200 mM

KCl, pH 4.0
pH-dependent

Varies with

conditions

α-Hemolysin ~1000 1 M KCl, pH 7.0
High at positive

potentials

Voltage-

dependent

Gramicidin A ~20 - 30 1 M KCl
Dimerization-

dependent
~1000

Voltage-gated K+

Channel (KAT1)
~10 - 12.5 150 mM KCl

Voltage-

dependent

Voltage-

dependent

Note: The values presented are approximate and can vary depending on the specific

experimental conditions, including the exact lipid composition, electrolyte concentration, pH,

temperature, and the presence of modulatory agents.
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Problem Possible Cause(s) Suggested Solution(s)

Bilayer is unstable and breaks

easily

- Aperture is too large.- Lipid

solution is old or oxidized.-

Mechanical vibration or

electrical noise.- High

concentration of solvent in the

bilayer.

- Use a smaller aperture (100-

200 µm).- Prepare fresh

asolectin/n-decane solution.-

Use a vibration isolation table

and a Faraday cage.- Allow

more time for the bilayer to thin

and the solvent to move into

the torus.

No bilayer formation

(capacitance does not

increase)

- Aperture is not properly pre-

treated or is dirty.- Lipid

solution is not being applied

correctly.- Insufficient lipid

solution.

- Ensure the aperture is clean

and pre-coat it with a thin layer

of the lipid solution and let it

dry before adding the aqueous

solutions.- Use a gentle

"painting" motion to cover the

aperture.- Apply a slightly

larger volume of lipid solution.

Low membrane resistance (< 1

GΩ)

- Incomplete bilayer formation

(holes in the membrane).-

Presence of impurities in the

lipid or solvent.

- Attempt to "re-paint" the

bilayer.- Use highly purified

asolectin and anhydrous n-

decane.

No ion channel incorporation

- Protein/vesicle concentration

is too low.- Bilayer is too rigid.-

Ineffective fusion/insertion.-

Protein is inactive.

- Increase the concentration of

protein or proteoliposomes

added to the cis chamber.-

Ensure the use of asolectin

with a high degree of

unsaturation for fluidity.- Gentle

stirring is crucial. Osmotic

gradients can also facilitate

vesicle fusion.- Verify the

activity of the protein stock

using another method if

possible.

High electrical noise - Poorly shielded setup.-

Electrodes are not properly

- Ensure the setup is in a

Faraday cage.- Re-chloride
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chlorided.- Grounding issues.-

Air bubbles in the aperture or

chambers.

Ag/AgCl electrodes.- Check all

grounding connections.-

Carefully inspect for and

remove any air bubbles.
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Caption: Workflow for asolectin planar lipid bilayer experiments.
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Caption: Diagram of a planar lipid bilayer experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b169854#using-asolectin-for-planar-lipid-bilayer-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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